3,7-Dimethylnonadecane

Description

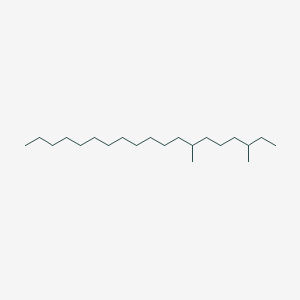

Structure

2D Structure

Properties

CAS No. |

113714-57-1 |

|---|---|

Molecular Formula |

C21H44 |

Molecular Weight |

296.6 g/mol |

IUPAC Name |

3,7-dimethylnonadecane |

InChI |

InChI=1S/C21H44/c1-5-7-8-9-10-11-12-13-14-15-17-21(4)19-16-18-20(3)6-2/h20-21H,5-19H2,1-4H3 |

InChI Key |

ZRWWZZPRTCSWHU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(C)CCCC(C)CC |

Origin of Product |

United States |

Natural Occurrence and Biogeochemical Pathways of 3,7 Dimethylnonadecane

Identification and Isolation from Biological Systems

Source Organisms: Agromyza frontella (Alfalfa Blotch Leafminer)

3,7-Dimethylnonadecane has been identified as a key natural product in the alfalfa blotch leafminer, Agromyza frontella (Rondani). cdnsciencepub.combiotrop.org This insect, a member of the order Diptera, was inadvertently introduced to North America from Europe in the latter half of the 20th century. cdnsciencepub.com Subsequent investigations into its chemical ecology led to the discovery of this compound as a female-specific sex pheromone. cdnsciencepub.comnih.gov

Analysis of surface extracts from the insects revealed the presence of this branched, saturated hydrocarbon exclusively in females. nih.govresearchgate.net Specifically, three-day-old virgin females were found to contain an average of 54.1 ± 3.5 nanograms of the compound. nih.govresearchgate.net The biological function of this compound is to modulate mating behavior in the species; it acts as a semiochemical that attracts and elicits courtship behavior from males. nih.govresearchgate.net Bioassays have confirmed that treating male cadavers with approximately 18 ng of synthetic this compound rendered them as attractive to other males as the cadavers of virgin females. nih.gov

Research Findings on this compound in Agromyza frontella

| Parameter | Finding | Source(s) |

|---|---|---|

| Compound | This compound | cdnsciencepub.comnih.gov |

| Source Organism | Agromyza frontella (Alfalfa Blotch Leafminer) | cdnsciencepub.combiotrop.orgnih.gov |

| Biological Role | Female Sex Pheromone | cdnsciencepub.comnih.govresearchgate.net |

| Quantity in Females | 54.1 ± 3.5 ng per 3-day-old virgin female | nih.govresearchgate.net |

| Bioactivity | Elicits male courtship behavior | nih.govresearchgate.net |

Extraction Methodologies for Natural this compound

The isolation and identification of this compound from Agromyza frontella involved a multi-step process designed to separate and purify this specific hydrocarbon from the complex mixture of lipids on the insect's cuticle. nih.govscispace.com

The initial step involved whole-body extraction using a non-polar solvent, hexane (B92381), to wash the cuticular lipids from the insects. cdnsciencepub.comnih.gov Following this crude extraction, researchers employed argentation chromatography. nih.govresearchgate.net This technique separates compounds based on the degree of unsaturation, effectively isolating saturated hydrocarbons like this compound from any unsaturated compounds present in the extract.

Final purification was achieved through preparative gas chromatography (GC). biotrop.orgnih.gov This high-resolution separation technique allowed for the isolation of the pure compound from other closely related hydrocarbons. The structure of the isolated molecule was then definitively identified using gas chromatography-mass spectrometry (GC-MS), which provides a unique fragmentation pattern that serves as a chemical fingerprint. nih.govresearchgate.net

Postulated Biosynthetic Routes and Precursors

Enzymatic Pathways in Pheromone Production

The precise enzymatic pathway for the biosynthesis of this compound in A. frontella has not been fully elucidated. However, based on the general principles of insect hydrocarbon and pheromone biosynthesis, a multi-enzyme system is certainly involved. nih.govnih.gov The biosynthesis of long-chain hydrocarbons in insects typically begins with the de novo synthesis of fatty acids, followed by elongation steps to achieve the correct chain length.

The formation of the C19 backbone of this compound is likely accomplished through a fatty acid synthase (FAS) system followed by elongases. The introduction of the two methyl groups at positions 3 and 7 requires specific enzymatic reactions. This process is thought to involve the incorporation of methyl-branched precursors, such as methylmalonyl-CoA, instead of malonyl-CoA at specific steps during the fatty acid synthesis or elongation process, catalyzed by specialized methyltransferase enzymes. Such enzymatic cascades are crucial for producing the stereochemically precise structures required for biological activity. mit.edumdpi.com

Isoprenoid-Based Biosynthesis Considerations

An alternative or complementary biosynthetic route may involve precursors from the isoprenoid pathway. cdnsciencepub.comsciencegate.app Isoprenoids are a diverse class of natural products built from five-carbon isoprene (B109036) units. nih.govnih.gov In insects, the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized via the mevalonate (B85504) pathway. nih.govnih.gov

The consideration of an isoprenoid-based route for this compound is supported by synthetic organic chemistry studies. researchgate.net Researchers have successfully synthesized this compound using pulegone (B1678340), a naturally occurring monoterpene (a type of isoprenoid), as a chiral starting material. cdnsciencepub.comresearchgate.net This demonstrates that the carbon skeleton, particularly the chiral centers at the methyl-branched positions, can be derived from isoprenoid structures. It is plausible that the insect's biosynthetic machinery utilizes a similar strategy, potentially combining a fatty acid-derived chain with isoprenoid-derived units to construct the final pheromone molecule. grafiati.com

Advanced Synthetic Strategies for 3,7 Dimethylnonadecane and Its Stereoisomers

Overview of Stereoselective Total Syntheses

The total synthesis of complex natural products like 3,7-dimethylnonadecane is a cornerstone of organic chemistry, serving to both confirm structural assignments and provide material for biological studies. wikipedia.org The stereoselective synthesis of its various isomers has been a subject of considerable research, aiming to elucidate which specific stereoisomer is the active pheromone.

Historical Context of this compound Synthesis

Following the identification of this compound as a female sex pheromone component of the alfalfa blotch leafminer, Agromyza frontella, researchers embarked on its synthesis to confirm its identity and investigate its biological activity. cdnsciencepub.comresearchgate.net Initial syntheses often produced racemic mixtures of the hydrocarbon, which were sufficient for preliminary bioassays. cdnsciencepub.com However, the presence of two stereogenic centers at carbons 3 and 7 means that four possible stereoisomers exist. Subsequent research focused on developing synthetic routes that could selectively produce each of these isomers to determine the exact configuration of the natural pheromone. researchgate.net

Importance of Chiral Control in Alkane Synthesis

Achieving control over the three-dimensional arrangement of atoms, or stereochemistry, is paramount in the synthesis of biologically active molecules. wikipedia.org In the case of pheromones like this compound, the specific stereoisomer is often the only one that elicits a biological response. researchgate.net Therefore, synthetic strategies must be designed to create the desired stereoisomers with high purity. This is particularly challenging for alkanes, which lack the functional groups often used to direct stereoselective reactions. The development of methods for the asymmetric synthesis of such branched alkanes has been a significant area of advancement. acs.org

Specific Synthetic Methodologies and Reaction Pathways

A variety of synthetic approaches have been employed to prepare the stereoisomers of this compound, often utilizing chiral starting materials or asymmetric reactions to establish the key stereocenters.

Pulegone-Derived Synthetic Approaches

A notable and effective strategy for the stereoselective synthesis of this compound isomers utilizes (R)-(+)-pulegone, a naturally occurring chiral monoterpene, as a starting material. cdnsciencepub.comresearchgate.net This approach is advantageous because pulegone (B1678340) provides a pre-existing stereocenter that can be incorporated as either the C3 or C7 methyl group of the target molecule. cdnsciencepub.com

Two related synthetic schemes originating from pulegone have been described. cdnsciencepub.com In one pathway, the stereogenic center of pulegone is positioned at C7 of the final product. This involves a series of reactions including the formation of a cyclic ketal, oxidative ring opening, and the introduction of the remaining carbon chain. cdnsciencepub.com An alternative route places the pulegone-derived chiral center at C3 of this compound. cdnsciencepub.com This flexibility allows for the synthesis of different stereoisomers and a comparison of their properties. The optical rotation of the synthetic products can be compared with calculated values to assess the stereoselectivity of the key reactions. cdnsciencepub.comresearchgate.net

Other Chiral Auxiliary and Asymmetric Catalysis Strategies

Beyond pulegone, other chiral building blocks, known as chiral synthons, have been utilized in the synthesis of this compound stereoisomers. researchgate.netnih.gov For instance, the enantiomers of methyl 3-hydroxy-2-methylpropanoate and (R)-(+)-citronellic acid have served as starting points for the synthesis of all four possible stereoisomers of the pheromone. researchgate.net The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemistry of a reaction and then removed, is a common strategy in asymmetric synthesis. york.ac.uk

Asymmetric catalysis, which employs small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product, represents another powerful approach. acs.orgchinesechemsoc.orgfrontiersin.org While specific applications of asymmetric catalysis directly to the full carbon skeleton of this compound are not extensively detailed in the provided context, the principles of asymmetric hydrogenation and other catalytic C-C bond-forming reactions are fundamental to constructing the chiral centers found in such molecules. acs.orgnih.gov

Multi-Step Conversions and Key Intermediates

In one of the pulegone-based routes, a pivotal intermediate is a cyclic ketal derived from pulegone. cdnsciencepub.com This intermediate undergoes hydroboration-oxidation to introduce a hydroxyl group, which is then transformed to set the stage for chain extension. cdnsciencepub.com Another key step involves a Baeyer-Villiger oxidation to open the ring of a ketone intermediate, creating an ester that can be further manipulated. cdnsciencepub.com The introduction of the long alkyl chains is often achieved through the use of organometallic reagents, such as lithium cuprates. cdnsciencepub.com

The table below summarizes some of the key reaction types and intermediates involved in the synthesis of this compound.

| Reaction Type | Starting Material/Intermediate | Reagents | Product/Intermediate | Reference |

| Ketalization | Pulegone | Ethylene glycol, p-TsOH | Cyclic ketal | cdnsciencepub.com |

| Hydroboration-Oxidation | Cyclic ketal | B₂H₆, H₂O₂, NaOH | Alcohol intermediate | cdnsciencepub.com |

| Oxidation | Alcohol intermediate | PCC, NaOAc | Aldehyde intermediate | cdnsciencepub.com |

| Wittig Reaction | Aldehyde intermediate | Triphenylundecylphosphonium bromide | Alkene intermediate | cdnsciencepub.com |

| Hydrogenation | Alkene intermediate | H₂, Adams' catalyst | Saturated ketal | cdnsciencepub.com |

| Hydrolysis | Saturated ketal | Aqueous acid | Ketone intermediate | cdnsciencepub.com |

| Baeyer-Villiger Oxidation | Ketone intermediate | m-CPBA | Ester intermediate | cdnsciencepub.com |

| Reduction | Ester intermediate | LiAlH₄ | Alcohol intermediate | cdnsciencepub.com |

| Tosylation | Alcohol intermediate | TsCl, pyridine | Tosylate intermediate | cdnsciencepub.com |

| Cuprate (B13416276) Coupling | Tosylate intermediate | Diundecyllithium cuprate | This compound | cdnsciencepub.com |

| Grignard Reaction | Ketone | Alkyl magnesium bromide | Alcohol intermediate | vulcanchem.com |

This table is illustrative and based on general synthetic transformations described in the provided context.

Enantiomeric Purity and Diastereomeric Control in Synthesis

The biological activity of pheromones is often highly dependent on their stereochemistry. For molecules with multiple chiral centers, such as this compound, achieving high enantiomeric purity and controlling the relative configuration of these centers (diastereomeric control) are paramount challenges in chemical synthesis. uwindsor.ca The specific three-dimensional arrangement of the methyl groups at the C3 and C7 positions dictates the molecule's interaction with insect olfactory receptors. nih.govnih.gov Therefore, advanced synthetic strategies must address the precise construction of each stereocenter.

Strategies for Achieving High Enantioselectivity

Enantioselectivity in a synthesis refers to the preferential formation of one enantiomer over the other. uwindsor.ca For complex molecules, a highly effective and common strategy to ensure high enantiomeric purity is the use of a "chiral pool" approach. buchler-gmbh.comenamine.net This method utilizes readily available, naturally occurring chiral molecules as starting materials, incorporating their pre-existing stereocenters into the final target molecule. buchler-gmbh.com

In the stereoselective synthesis of this compound, the terpene (R)-(+)-pulegone has been successfully employed as a chiral precursor. cdnsciencepub.comresearchgate.net Pulegone offers a cost-effective and naturally abundant source of chirality. The synthetic design leverages the stereogenic center of pulegone to establish the chirality at either the C3 or C7 position of the final this compound product. cdnsciencepub.com By starting with a compound of high optical purity like (R)-(+)-pulegone, the enantiomeric integrity can be maintained throughout the reaction sequence, leading to a final product with high enantiomeric excess. cdnsciencepub.comresearchgate.net

Table 1: Chiral Pool Approach for Enantioselectivity

| Chiral Starting Material | Target Stereocenter | Rationale |

|---|

Diastereoselective Control in Carbon-Carbon Bond Formation

With one stereocenter established from the chiral pool, the next critical step is the diastereoselective formation of the second stereocenter. Diastereoselective reactions aim to control the formation of one diastereomer over other possibilities. nih.govmdpi.com In the synthesis of this compound from pulegone, the key challenge lies in controlling the stereochemistry of the second methyl-bearing carbon during a crucial carbon-carbon bond-forming step. cdnsciencepub.com

Two distinct synthetic pathways have been developed to position the original chirality of pulegone at either C3 or C7 of the target molecule. cdnsciencepub.comresearchgate.net This dual approach allows for an assessment of the asymmetric induction at the newly formed chiral center. A key reaction in these syntheses is the coupling of a tosylate intermediate with lithium dimethylcuprate. cdnsciencepub.com This reaction forms one of the critical C-C bonds that builds the hydrocarbon backbone. The stereochemical outcome of this addition determines the configuration of the second chiral center relative to the first. By comparing the optical properties of the final products from both routes, the degree of diastereoselectivity achieved during the cuprate coupling can be evaluated. cdnsciencepub.com

Table 2: Diastereoselective Carbon-Carbon Bond Formation

| Reaction | Reactants | Bond Formed | Diastereoselective Aspect |

|---|

Stereochemical Characterization and Elucidation of 3,7 Dimethylnonadecane

Absolute and Relative Configuration Determination

The determination of the absolute and relative configurations of 3,7-dimethylnonadecane's stereoisomers is crucial for understanding its biological activity. Research has focused on synthesizing specific isomers and analyzing their stereochemical properties to establish these configurations. cdnsciencepub.com

Chiroptical Properties and Their Correlation to Stereoisomers

Chiroptical properties, specifically optical rotation, have been a fundamental tool in the stereochemical elucidation of this compound. By synthesizing different stereoisomers, researchers could measure their specific rotations and compare them with theoretical values. cdnsciencepub.com

In one synthetic pathway, an isomer of this compound was produced with a specific rotation of [α]D +2.42 (c 1.60, CHCl3). cdnsciencepub.com The chiroptical properties of the synthesized isomers were also compared with values calculated using Brewster's rules, an empirical method for predicting the rotatory effects of asymmetric atoms and conformations. cdnsciencepub.comresearchgate.net This comparison between experimental and calculated values serves as a method to infer the absolute configuration of the synthesized molecules. The goal of these syntheses was to see how the established chirality of the starting material, (R)-(+)-pulegone, translated to the final products, thereby providing clues to the stereoselectivity of the reactions and the configuration of the isomers. cdnsciencepub.com

Table 1: Experimentally Determined Optical Properties of a this compound Isomer

| Compound | Specific Rotation [α]D | Concentration (c) | Solvent |

| 3,7-(R)-dimethylnonadecane | +2.42 | 1.60 | CHCl3 |

| Data sourced from Miller et al. (1991) cdnsciencepub.com |

Spectroscopic Methods for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy has been an essential technique for confirming the structure and, by extension, the relative stereochemistry of the synthesized this compound isomers and their intermediates. Both ¹H NMR and ¹³C NMR were utilized to characterize the products at various stages of the synthesis. cdnsciencepub.com

The ¹³C NMR data for the synthesized isomers and key intermediates were compiled and compared. cdnsciencepub.com For instance, the spectra of synthetic intermediates were compared to those of known compounds, such as the product obtained from the hydrogenation of geraniol, to confirm structural assignments. cdnsciencepub.com While NMR is powerful for determining the connectivity and relative arrangement of atoms, the primary elucidation of the absolute configuration in this case relied heavily on the stereocontrolled synthesis from a chiral precursor and the resulting chiroptical properties. cdnsciencepub.comwordpress.com The use of techniques like ¹H and ¹³C NMR provided the necessary structural confirmation to ensure that the desired isomeric skeletons were indeed synthesized. cdnsciencepub.com

Isomeric Purity Analysis in Synthesized Samples

The assessment of isomeric purity is a critical step to ensure that the synthesized sample contains the desired stereoisomer in high proportion. For this compound, the purity of the synthesized samples was primarily evaluated using chromatographic techniques. cdnsciencepub.com

The synthetic routes were designed to induce a particular stereochemistry at the newly formed chiral center. cdnsciencepub.com For example, it was anticipated that the synthesis would lead to considerable induction of a specific stereochemistry at the C-3 position. cdnsciencepub.com Analysis of the final products and intermediates was performed to ascertain the success of this stereochemical control.

Chromatographic Separation of Stereoisomers

Gas chromatography (GC) is a principal method for analyzing the purity of synthesized this compound. researchgate.net In the context of its initial identification from natural sources, the compound was isolated using techniques including preparative GC, and its identity was confirmed by GC and GC-Mass Spectrometry (GC-MS). researchgate.net

In the synthetic work, GC analysis was used to confirm the chemical purity of the starting materials, such as (R)-(+)-pulegone, which was found to be >99% chemically pure after purification. cdnsciencepub.com While the primary research articles focus on the synthesis and confirmation of the bulk sample's properties, the separation of the final four possible stereoisomers (RR, SS, RS, SR) would necessitate the use of specialized chiral gas chromatography. cdnsciencepub.compharmaknowledgeforum.com Chiral GC columns, often based on cyclodextrin (B1172386) derivatives, are designed to differentiate between enantiomers and diastereomers, allowing for the quantification of the isomeric ratio in a sample. sigmaaldrich.comuni-muenchen.de The successful separation relies on the differential interaction of the stereoisomers with the chiral stationary phase of the column. azom.com

Advanced Analytical Techniques for 3,7 Dimethylnonadecane Research

Chromatographic Methodologies for Isolation and Quantification

Chromatography is a cornerstone of chemical analysis, enabling the separation of individual components from a mixture. For a branched-chain alkane like 3,7-Dimethylnonadecane, gas chromatography is the predominant technique.

Gas Chromatography (GC) and Preparative GC Applications

Gas chromatography (GC) is a powerful tool for separating and analyzing volatile compounds without decomposition. In the context of this compound, GC is instrumental in its identification within complex natural extracts, such as insect pheromone glands. researchgate.netnih.govresearchgate.net For instance, the analysis of hexane (B92381) extracts from the alfalfa blotch leafminer (Agromyza frontella) using gas chromatography revealed the presence of a branched saturated hydrocarbon exclusively in females, which was later identified as this compound. nih.govresearchgate.net

The fundamental principle of GC involves a carrier gas (mobile phase) flowing through a column containing a stationary phase. The separation is based on the differential partitioning of the sample components between the two phases.

Preparative Gas Chromatography (GC) is a variation of GC used to isolate larger quantities of a purified compound from a mixture. researchgate.netnih.govresearchgate.net Once a compound of interest, such as this compound, is identified through analytical GC, preparative GC can be employed to collect a sufficient amount for further structural analysis or biological assays. researchgate.netnih.gov This technique was crucial in obtaining pure this compound from insect extracts for subsequent identification by mass spectrometry and for use in bioassays to confirm its role as a sex pheromone. researchgate.netnih.govresearchgate.net

Advanced Column Technologies and Method Development

The heart of a gas chromatograph is the column, where the separation takes place. The choice of column is critical for achieving the desired resolution and efficiency. For the analysis of hydrocarbons like this compound, non-polar capillary columns are often employed.

Modern advancements in column technology have led to the development of columns with higher efficiency, thermal stability, and inertness. Fused silica (B1680970) capillary columns, often with a chemically bonded stationary phase like a dimethylpolysiloxane (e.g., DB-1 or SE-30 type), are frequently used for their high resolution and low bleed characteristics. cdnsciencepub.com The use of high-resolution gas chromatography is essential for separating complex mixtures of hydrocarbons that may be present alongside this compound in natural samples.

Method development in GC for analyzing this compound involves optimizing several parameters to achieve the best separation. These parameters include:

Oven Temperature Program: A temperature program is often used to elute a wide range of compounds with different boiling points in a reasonable time.

Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium, hydrogen) affects the efficiency of the separation.

Injection Technique: Techniques like splitless or on-column injection are used to introduce the sample into the column.

Discrimination effects, where higher-boiling point components are less efficiently transferred to the column, can be a challenge. glsciences.com Advanced injection techniques and proper method development are crucial to mitigate these issues and ensure accurate quantification of compounds like this compound. glsciences.com

Mass Spectrometry (MS) for Structural Confirmation and Trace Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular weight and elucidating the structure of compounds like this compound, especially when present at trace levels. researchgate.netnih.govnist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

The coupling of gas chromatography with mass spectrometry (GC-MS) provides a powerful two-dimensional analytical technique. nih.govnist.gov As components elute from the GC column, they are directly introduced into the ion source of the mass spectrometer. nih.gov This allows for the acquisition of a mass spectrum for each separated compound, enabling its identification. nih.govnist.gov GC-MS was the definitive technique used to identify this compound in extracts of the alfalfa blotch leafminer. nih.govresearchgate.net

The process involves:

Ionization: The eluted molecules are ionized, typically by electron ionization (EI), creating a molecular ion (M+•) and various fragment ions.

Mass Analysis: The ions are sorted by their mass-to-charge ratio (m/z) in a mass analyzer.

Detection: The abundance of each ion is measured, generating a mass spectrum.

The molecular ion peak in the mass spectrum provides the molecular weight of the compound. For this compound (C₂₁H₄₄), the expected molecular weight is approximately 296.6 g/mol . nih.gov

Fragmentation Patterns and Isomer Differentiation

The utility of mass spectrometry extends beyond just determining the molecular weight. The fragmentation pattern, which is the collection of fragment ions produced during ionization, serves as a molecular fingerprint that can be used to deduce the structure of the molecule. msu.eduscienceready.com.au For alkanes, fragmentation typically involves the cleavage of C-C bonds. msu.edu

Differentiating between isomers using mass spectrometry can be challenging as they often produce similar fragmentation patterns. However, subtle differences in the relative abundances of certain fragment ions can sometimes be used for differentiation. The retention time in the gas chromatogram is a crucial piece of information for distinguishing isomers. For instance, 2,3-dimethylnonadecane (B14441079) would have a different retention time and potentially subtle differences in its mass spectrum compared to this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules. researchgate.net It provides information about the carbon-hydrogen framework of a molecule. chemistrysteps.com While mass spectrometry can confirm the molecular weight and suggest connectivity through fragmentation, NMR provides a more complete picture of the molecular structure.

For the structural elucidation of a novel or synthesized compound like this compound, both ¹H NMR and ¹³C NMR would be employed.

¹H NMR (Proton NMR): This technique provides information about the different types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its electronic environment. For this compound, one would expect to see signals corresponding to the methyl (CH₃) protons, methylene (B1212753) (CH₂) protons, and methine (CH) protons. The integration of the signals would correspond to the number of protons of each type, and the splitting patterns (multiplicity) would provide information about the neighboring protons.

¹³C NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals would indicate whether they are methyl, methylene, or methine carbons. Data from ¹³C NMR studies of related long-chain dimethylalkanes can aid in the assignment of the signals for this compound. cdnsciencepub.com

In the synthesis of isomers of this compound, NMR spectroscopy was used to characterize the intermediate and final products, confirming their structures. cdnsciencepub.com

Other Spectroscopic Approaches in Characterization

In addition to NMR, other spectroscopic methods like Mass Spectrometry and Infrared Spectroscopy provide complementary information for the characterization of this compound. nih.govmdpi.com

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of a compound. For a long-chain alkane like this compound (C₂₁H₄₄, molecular weight 296.6 g/mol ), the molecular ion peak (M⁺) may be weak or absent. nih.govarizona.edu The fragmentation pattern is characterized by a series of peaks separated by 14 mass units (corresponding to CH₂ groups). arizona.edu Cleavage is favored at the branching points (C3 and C7), leading to more abundant fragment ions at these locations. This predictable fragmentation helps locate the position of the methyl branches along the main carbon chain.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. cdnsciencepub.com For an alkane like this compound, the IR spectrum is relatively simple but characteristic. libretexts.org

C-H Stretching: Strong absorptions appear in the 2850-2960 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups.

C-H Bending: Characteristic bending vibrations for methyl and methylene groups are observed in the 1450-1470 cm⁻¹ and 1375 cm⁻¹ regions. cdnsciencepub.com

These absorptions confirm the aliphatic hydrocarbon nature of the molecule.

Table 2: Summary of Other Spectroscopic Data for Alkane Characterization

| Technique | Observed Feature | Significance for this compound | Reference |

|---|---|---|---|

| Mass Spectrometry (MS) | Series of peaks separated by 14 amu; enhanced fragmentation at branched points. | Confirms alkane structure and helps locate methyl groups. | arizona.edunih.gov |

| Infrared (IR) Spectroscopy | Strong C-H stretching absorptions at ~2850-2960 cm⁻¹. C-H bending absorptions at ~1375-1470 cm⁻¹. | Confirms the presence of CH₂, CH₃ groups and the absence of other functional groups. | cdnsciencepub.comlibretexts.org |

Ecological and Biological Significance of 3,7 Dimethylnonadecane Non Human Focus

Role as a Chemical Messenger in Insect Communication

3,7-Dimethylnonadecane is a branched, saturated hydrocarbon that functions as a crucial chemical messenger, or semiochemical, in the communication of various insect species. nih.gov These chemical signals are fundamental to behaviors vital for survival and reproduction. wikipedia.org Pheromones, a class of semiochemicals, facilitate communication between individuals of the same species and can be categorized as either primer pheromones, which cause long-term physiological changes, or releaser pheromones, which elicit immediate behavioral responses. nih.gov

Behavioral Elicitation Studies (Non-Human Organisms)

Bioassays have confirmed the role of this compound in eliciting specific behaviors in non-human organisms, particularly insects. In Agromyza frontella, the application of this compound to otherwise unattractive objects, such as male cadavers or black cotton knots, induced courtship behavior from males. nih.govresearchgate.net While treated male cadavers were as attractive as virgin females, treated black cotton knots were less so, indicating that while this compound is a powerful attractant, other factors likely contribute to the full courtship response. nih.gov

The following table summarizes the findings of behavioral elicitation studies involving this compound and Agromyza frontella.

| Bioassay Subject | Treatment | Observed Male Behavior | Source |

| Male Cadavers | Untreated | No courtship behavior | nih.gov |

| Male Cadavers | ~18 ng of this compound | As attractive as 3-day-old virgin females | nih.govresearchgate.net |

| Black Cotton Knots | This compound | Less attractive than treated male cadavers | nih.govresearchgate.net |

Interspecies Chemical Ecology

The study of how chemical signals mediate interactions between different species is known as interspecies chemical ecology. In this context, the specificity of pheromone blends is crucial for ensuring that mating signals are directed toward the correct species.

Pheromone Blends and Specificity

The effectiveness of a pheromone often relies on a specific blend of chemical compounds in precise ratios. While this compound is a primary component of the Agromyza frontella sex pheromone, the presence and ratio of other minor components can be critical for species-specific recognition and response. cdnsciencepub.com Closely related insect species may use similar chemical compounds in their pheromones, but variations in the blend composition, including the presence of synergistic or antagonistic compounds, help maintain reproductive isolation. researchgate.netnih.gov For instance, in some cerambycid beetles, certain compounds can antagonize the attraction of a species to the pheromones of another, preventing cross-attraction. nih.gov

The following table provides examples of how pheromone blend composition affects specificity in different insect species.

| Insect Species | Pheromone Component(s) | Role in Specificity | Source |

| Leucoptera malifoliella | 5,9-dimethylheptadecane (major), 5,9-dimethyloctadecane (minor) | The minor component acts as a synergist to the major component. | researchgate.net |

| Cerambycid Beetles | Geranylacetone, Fuscumol, Fuscumol acetate | Species differ in their responses to individual components and various blends. | nih.gov |

| Nezara viridula | (Z)-α-bisabolene, trans- and cis-1,2-epoxides of (Z)-α-bisabolene, (E)-nerolidol, n-nonadecane | The specific blend varies between geographically isolated populations. | researchgate.net |

Environmental Factors Influencing Pheromone Activity

The efficacy of chemical communication can be significantly influenced by various environmental factors. nih.gov Temperature, wind speed, and relative humidity can affect the stability, persistence, and dispersal of pheromone plumes in the atmosphere. nih.gov For instance, environmental temperature can impact the volatility and degradation rate of pheromones on surfaces. nih.gov Furthermore, the physical environment, such as vegetation density, can alter wind patterns and turbulence, thereby affecting the range and precision of a pheromone signal. nih.gov In some cases, soil temperature may influence the activity levels of the insects themselves, indirectly affecting the likelihood of a female being located by a male. nih.gov

Research into Pheromone-Based Pest Management Strategies

The unique role of pheromones in insect behavior has led to extensive research into their application in integrated pest management (IPM) strategies. nih.govresearchgate.net These strategies offer a more targeted and environmentally friendly alternative to broad-spectrum insecticides. nih.gov

Pheromone-based pest management techniques include:

Monitoring: Traps baited with synthetic pheromones are used to detect the presence of a pest species, determine its population density, and time the application of control measures. uliege.be

Mass Trapping: A large number of pheromone-baited traps are deployed to capture a significant portion of the male population, thereby reducing the number of successful matings. uliege.be

Mating Disruption: The atmosphere in a crop is saturated with synthetic pheromones, which confuses males and prevents them from locating females, thus disrupting mating. uliege.be

The alfalfa blotch leafminer, Agromyza frontella, for which this compound is a sex pheromone, was an invasive pest in North America, prompting studies into its mating behavior and chemical ecology with the aim of developing such control strategies. cdnsciencepub.comgrafiati.com The synthesis of this compound has been a subject of research to support these efforts. cdnsciencepub.comresearchgate.net

Potential for Semiochemical Control

This compound is a branched, saturated hydrocarbon that functions as a potent semiochemical, specifically as a female-produced sex pheromone in certain insect species. researchgate.netpherobase.com Semiochemicals are chemical signals that mediate interactions between organisms; as a pheromone, this compound facilitates communication between individuals of the same species, primarily for reproduction. frontiersin.orgbioprotectionportal.com

Research has identified this compound as the primary sex pheromone of the alfalfa blotch leafminer, Agromyza frontella, an insect belonging to the family Agromyzidae (Diptera). researchgate.netsenasica.gob.mx In this species, the compound is present only in females and plays a crucial role in eliciting courtship behavior from males. researchgate.net The levels of this compound on the female cuticle change depending on age and mating status. Titers of the pheromone increase as virgin females age, but they decrease significantly after mating and remain low for the rest of the female's life. researchgate.net This modulation of pheromone levels corresponds with behavioral changes that reduce further encounters with males after a successful mating. researchgate.net

Bioassays have confirmed the compound's function as a key modulator of mating behavior. researchgate.net These studies demonstrate that the chemical signal alone is sufficient to induce courtship responses, highlighting its potential for use in behavior-manipulation strategies for pest management. researchgate.netmdpi.com

Interactive Data Table: Research Findings on this compound in Agromyza frontella

| Research Finding | Observation/Result | Significance for Semiochemical Control | Source |

|---|---|---|---|

| Pheromone Identification | Gas chromatography of female extracts identified this compound. The compound was absent in males. | Confirms the compound as a female-specific sex pheromone. | researchgate.net |

| Pheromone Titer | Three-day-old virgin females contained an average of 54.1 ± 3.5 ng of the compound. | Establishes a quantitative measure of natural pheromone production. | researchgate.net |

| Pheromone Level vs. Age | The quantity of the pheromone increases with age in virgin females. | Suggests peak chemical signaling corresponds with peak reproductive readiness. | researchgate.net |

| Pheromone Level vs. Mating | Pheromone levels decrease and remain low after a female has mated. | Indicates a mechanism to reduce mating pressure on already-inseminated females. | researchgate.net |

| Behavioral Bioassay | Male cadavers treated with ~18 ng of synthetic this compound were as attractive to males as 3-day-old virgin female cadavers. | Demonstrates that the synthetic compound can effectively mimic the natural pheromone to attract males. | researchgate.net |

Field Application Research (Non-Human Impact)

The identification of this compound as an essential sex pheromone provides a direct pathway for developing species-specific and ecologically sensitive pest management strategies for species like the alfalfa blotch leafminer. mdpi.comgrafiati.com While extensive field studies specifically deploying this compound are not widely documented, the principles for its application are well-established within the broader field of chemical ecology and are based on methods successfully used for other insect pests, particularly in the order Lepidoptera. mdpi.comnih.govnih.gov

The primary field applications for a potent sex pheromone like this compound fall into two main categories:

Population Monitoring and Detection: Traps baited with a synthetic version of this compound can be used to monitor for the presence of the target pest, determine its population density, and track its seasonal activity. bioprotectionportal.com This information is critical for making informed decisions within an Integrated Pest Management (IPM) framework, allowing for precisely timed interventions only when a pest population reaches a certain threshold. mdpi.com

Mating Disruption: This technique involves permeating the atmosphere of a field or orchard with a high concentration of the synthetic pheromone. frontiersin.orgbioprotectionportal.com The abundance of the chemical signal overwhelms the sensory organs of the male insects, making it difficult or impossible for them to locate calling females. frontiersin.org This disruption of chemical communication effectively reduces mating success and can lead to a long-term decline in the pest population with minimal impact on non-target organisms. mdpi.com

These semiochemical-based approaches offer a sustainable alternative to broad-spectrum insecticides, as they are highly specific and have a lower risk of environmental toxicity. d-nb.inforesearchgate.net

Interactive Data Table: Potential Field Applications of this compound

| Application Strategy | Mechanism of Action | Intended Outcome (Non-Human Impact) |

|---|---|---|

| Mass Trapping | Luring a large number of male insects into traps using the pheromone as an attractant. | Direct reduction of the male population, leading to fewer successful matings and a lower subsequent larval population. |

| Mating Disruption | Saturating an area with synthetic pheromone to camouflage the natural pheromone plumes from females. | Prevents males from locating mates, thereby disrupting the reproductive cycle and suppressing population growth. |

| Monitoring/Surveillance | Using pheromone-baited traps to capture males, indicating the presence and density of the pest population. | Provides critical data for pest management decisions, such as the timing of other control measures, without directly controlling the population. |

Theoretical and Computational Investigations of 3,7 Dimethylnonadecane

Molecular Modeling and Conformational Analysis

Molecular modeling of 3,7-dimethylnonadecane is crucial for understanding its three-dimensional structure and the myriad of shapes, or conformations, it can adopt. Due to the flexibility of its long alkyl chain and the presence of two stereocenters at the C3 and C7 positions, this molecule possesses a complex potential energy surface.

Quantum mechanical (QM) methods are employed to solve the electronic Schrödinger equation, providing fundamental insights into the molecule's electronic structure, stability, and properties. nih.gov For a molecule like this compound, these calculations would typically begin with geometry optimization to find the lowest energy arrangement of its atoms.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), derive results directly from first principles without experimental data. aip.orguga.eduaip.org While computationally intensive for a molecule of this size, they provide a high level of accuracy for electronic properties.

Density Functional Theory (DFT): DFT is a widely used QM method that calculates the electronic structure based on the electron density, offering a favorable balance between accuracy and computational cost for larger molecules. chemrxiv.orgacs.org Various functionals (e.g., B3LYP, PBE) combined with appropriate basis sets (e.g., 6-31G(d), cc-pVDZ) would be benchmarked to find the most suitable level of theory for accurately describing the system. chemrxiv.org

These calculations would yield critical data such as the molecule's total energy, orbital energies (HOMO/LUMO), and the distribution of electron density, which are fundamental to understanding its reactivity and spectroscopic behavior.

Due to its numerous rotatable bonds, this compound can exist in a vast number of conformations. lumenlearning.comlibretexts.orgmaricopa.edulumenlearning.com Exploring this conformational space is computationally challenging and is typically addressed using molecular dynamics (MD) simulations.

MD simulations model the movement of atoms over time by solving Newton's equations of motion. acs.orgresearchgate.netnih.gov This requires a force field, which is a set of parameters and equations that describe the potential energy of the system. uiuc.edusoton.ac.uk For alkanes, well-established force fields like OPLS (Optimized Potentials for Liquid Simulations), CHARMM (Chemistry at HARvard Macromolecular Mechanics), and TraPPE (Transferable Potentials for Phase Equilibria) are commonly used. acs.orgnih.govresearchgate.net

A typical MD simulation protocol for this compound would involve:

System Setup: Placing the molecule in a simulation box, often with a solvent or in a vacuum.

Energy Minimization: Removing any unfavorable steric clashes in the initial structure.

Equilibration: Gradually bringing the system to the desired temperature and pressure (e.g., NVT and NPT ensembles).

Production Run: Running the simulation for a significant length of time (nanoseconds to microseconds) to sample a wide range of conformations.

Prediction of Spectroscopic Properties and Reactivity

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, as well as for studying the mechanisms of their formation and degradation.

Computational spectroscopy uses theoretical models to predict the spectra of molecules. For this compound, the following techniques would be particularly relevant:

| Spectroscopic Technique | Computational Method | Predicted Information |

| Infrared (IR) Spectroscopy | DFT frequency calculations | Vibrational modes (stretching, bending) of C-H and C-C bonds. |

| Raman Spectroscopy | DFT frequency calculations | Complementary vibrational modes, particularly for non-polar bonds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | DFT with GIAO (Gauge-Independent Atomic Orbital) method | Chemical shifts (¹H and ¹³C) and spin-spin coupling constants, crucial for structure elucidation. |

| Mass Spectrometry (MS) | Not directly predicted by QM, but fragmentation patterns can be rationalized based on bond strengths and carbocation stability derived from QM. | Fragmentation patterns resulting from ionization and subsequent bond cleavages. |

These predicted spectra can be compared with experimental data to confirm the structure of the molecule or to help interpret complex experimental results.

This compound is a branched alkane, a class of compounds commonly found as insect cuticular hydrocarbons (CHCs). nih.govcambridge.orgresearchgate.netcambridge.orgnih.gov Its biosynthesis in insects would likely follow the established pathway for methyl-branched alkanes, which involves the elongation of fatty acids with the incorporation of methylmalonyl-CoA. Computational studies could model the enzymatic steps involved, clarifying the reaction energetics and transition states.

The degradation of this compound is expected to occur via microbial pathways. researchgate.netfrontiersin.orgnih.govresearchgate.netnih.gov Bacteria are known to degrade alkanes through terminal or subterminal oxidation, initiated by enzymes like alkane hydroxylases. Computational modeling, particularly QM/MM (Quantum Mechanics/Molecular Mechanics) methods, could be used to study the reaction mechanism of these enzymes with this compound as a substrate. This would involve modeling the active site of the enzyme with QM methods while the rest of the protein and solvent are treated with MM force fields.

Chemoinformatics and Database Integration for Branched Alkane Research

Chemoinformatics provides the tools and databases necessary to manage and analyze chemical information for large classes of compounds like branched alkanes.

Publicly accessible chemical databases are essential resources for researchers.

| Database | Relevant Information for this compound |

| PubChem | General compound information, identifiers (CAS number), and some predicted physicochemical properties. |

| LIPID MAPS | Classification within the lipidomics framework, structural information, and links to other lipid-related data. lipidmaps.orgnih.govnih.govlipidmaps.orgresearchgate.net |

| ChEMBL | Bioactivity data for related compounds, which can inform predictions for this compound. |

These databases can be used to retrieve known information and as a starting point for computational studies. Chemoinformatics tools can also be used to calculate a variety of molecular descriptors and properties for this compound, as shown in the table below.

Table of Predicted Physicochemical Properties for this compound (Note: These are computationally predicted values and may differ from experimental measurements.)

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₂₁H₄₄ |

| Molecular Weight | 296.58 g/mol |

| XLogP3 | 10.2 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 0 |

| Rotatable Bond Count | 15 |

| Topological Polar Surface Area | 0 Ų |

These predicted properties are useful for initial assessments of the molecule's behavior, such as its lipophilicity (indicated by XLogP3) and potential for environmental distribution. The integration of data from various databases and computational tools is crucial for building a comprehensive understanding of branched alkanes and their roles in biological and chemical systems.

Environmental Fate and Biodegradation Research of 3,7 Dimethylnonadecane

Biodegradation Pathways in Environmental Matrices

Biodegradation is a key process that determines the environmental persistence of organic compounds like 3,7-dimethylnonadecane. It involves the breakdown of the compound by microorganisms into simpler substances.

The microbial degradation of alkanes, including branched-chain alkanes like this compound, is a complex process primarily carried out by bacteria and fungi. enviro.wiki While straight-chain n-alkanes are generally more susceptible to microbial attack, certain microorganisms have demonstrated the ability to degrade branched hydrocarbons. nih.govresearchgate.net

The initial and often rate-limiting step in the aerobic degradation of alkanes is the oxidation of the hydrocarbon molecule. enviro.wiki This is typically initiated by enzymes called oxygenases, which introduce molecular oxygen into the alkane structure, forming an alcohol. enviro.wiki This initial oxidation can occur at the terminal (end) carbon, subterminal (near the end) carbon, or, in some cases, at both ends of the alkane chain (diterminal oxidation). mdpi.com

For branched alkanes, the presence of methyl groups can hinder the typical degradation pathways. nih.gov However, some bacteria, such as species of Nocardia and Rhodococcus, are capable of degrading and even mineralizing polymethyl-substituted alkanes. researchgate.net The degradation of branched-chain alkanes may proceed after the complete consumption of more easily degradable n-alkanes present in the environment. researchgate.net

Under anaerobic (oxygen-deficient) conditions, the degradation of alkanes is also possible, although it generally occurs at a slower rate. A common mechanism for anaerobic alkane activation is the addition of the alkane to fumarate, a reaction catalyzed by the enzyme alkylsuccinate synthase. enviro.wikicdnsciencepub.com This process has been documented for alkanes with carbon chains ranging from 3 to 20. enviro.wiki

The subsequent steps in both aerobic and anaerobic degradation typically involve the further oxidation of the initial products to fatty acids, which are then metabolized through the β-oxidation pathway, ultimately leading to the production of carbon dioxide and water. enviro.wikinih.gov

The rate and extent of biodegradation of this compound in the environment are influenced by a multitude of interconnected factors. biosphereplastic.com These can be broadly categorized as abiotic (physicochemical) and biotic (biological) factors.

Abiotic Factors:

Temperature: Temperature affects both the physical properties of the hydrocarbon and the metabolic rates of microorganisms. mdpi.comnih.gov Generally, higher temperatures increase the rates of hydrocarbon metabolism, with an optimal range often cited as 30°C to 40°C. biosphereplastic.comijpab.com Lower temperatures can decrease enzyme activity but may also increase the bioavailability of less soluble compounds. biosphereplastic.com

Oxygen: Aerobic degradation of hydrocarbons is dependent on the availability of oxygen. enviro.wikiuu.nl Oxygen is required for the initial enzymatic attack on the alkane molecule by oxygenases. enviro.wiki

Nutrients: The availability of essential nutrients, particularly nitrogen and phosphorus, is crucial for microbial growth and activity. mdpi.comnih.gov In many environments, these nutrients can be a limiting factor for hydrocarbon biodegradation. nih.gov

pH: The pH of the soil or water can influence microbial activity, with most hydrocarbon-degrading microorganisms favoring a circum-neutral pH. ijpab.comuu.nl

Sunlight: Sunlight can contribute to the degradation of hydrocarbons through photochemical reactions, a process known as photooxidation. mdpi.comuu.nl This can alter the physical properties of the compounds, potentially making them more soluble or susceptible to microbial attack. uu.nl

Salinity: The salt concentration in an environment can affect microbial communities and their ability to degrade hydrocarbons. uu.nl

Water Availability: In terrestrial ecosystems, water is essential for microbial activity. Optimal biodegradation rates are often observed under moist, unsaturated conditions. biosphereplastic.com

Biotic Factors:

Microbial Community Composition: The presence of a diverse community of microorganisms with the necessary enzymatic capabilities is fundamental for effective biodegradation. biosphereplastic.commdpi.com The adaptation of microbial communities to hydrocarbon contaminants can occur through enzyme induction, genetic changes, and selective enrichment of degrading populations. biosphereplastic.com

Bioavailability: The bioavailability of a hydrocarbon, or the extent to which it is available for uptake by microorganisms, is a critical factor. uu.nl Sorption to soil or sediment particles can reduce the bioavailability of hydrocarbons. uu.nl

Interactive Data Table: Key Environmental Factors and Their Impact on Biodegradation

| Factor | Effect on Biodegradation Rate | Optimal Conditions/Notes |

| Temperature | Generally increases with temperature to an optimum, then decreases. biosphereplastic.commdpi.com | Optimal range often 30-40°C. biosphereplastic.comijpab.com |

| Oxygen | Essential for aerobic degradation. enviro.wikiuu.nl | Rate-limiting in some environments. enviro.wiki |

| Nutrients (N, P) | Crucial for microbial growth; can be a limiting factor. mdpi.comnih.gov | Nutrient addition can enhance bioremediation. nih.gov |

| pH | Influences microbial enzyme activity. ijpab.comuu.nl | Circum-neutral pH is often optimal. ijpab.com |

| Sunlight | Can enhance degradation through photooxidation. mdpi.comuu.nl | Alters physical properties of hydrocarbons. uu.nl |

| Bioavailability | Direct correlation; low bioavailability limits degradation. uu.nl | Sorption to particles reduces bioavailability. uu.nl |

Persistence and Environmental Distribution Research

The persistence of a chemical refers to the length of time it remains in a particular environment before being broken down. researchgate.net The distribution describes how the chemical moves between different environmental compartments such as water, soil, and air.

The fate of this compound in aquatic and terrestrial environments is governed by its partitioning behavior and susceptibility to degradation processes. Due to its hydrophobic nature, it is expected to have low water solubility and a tendency to adsorb to organic matter in soil and sediment. uu.nl

In aquatic environments , a significant portion of branched alkanes like this compound is likely to be found associated with suspended particles and bottom sediments rather than dissolved in the water column. uu.nl The primary degradation pathway in aquatic systems is expected to be microbial biodegradation, influenced by factors such as water temperature, oxygen levels, and nutrient availability. mdpi.comuu.nl Photooxidation may also play a role in the surface layers of water bodies exposed to sunlight. mdpi.com

In terrestrial environments , this compound will tend to bind to soil particles, which can limit its mobility and bioavailability. uu.nl Biodegradation by soil microorganisms is the main mechanism for its removal, with the rate being highly dependent on soil moisture, temperature, pH, and the presence of a competent microbial population. biosphereplastic.comijpab.com Volatilization from the soil surface to the atmosphere could be a minor transport pathway.

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure (e.g., water, food, sediment) and accumulates to a concentration higher than that in the environment. europa.euecetoc.org The potential for a chemical to bioaccumulate is often related to its lipophilicity (tendency to dissolve in fats and oils), which can be estimated by the octanol-water partition coefficient (log K_ow). concawe.eu

Substances with high log K_ow values are generally considered to have a higher potential for bioaccumulation. concawe.eu While specific experimental data on the bioaccumulation of this compound in non-human organisms is limited in the provided search results, its nature as a long-chain, branched hydrocarbon suggests a potential for bioaccumulation in aquatic and terrestrial organisms. epa.govclu-in.org

The process of bioaccumulation is a net result of the rates of uptake, distribution, metabolism, and excretion of a substance by an organism. europa.eueuropa.eu Even if a substance has a high potential to be taken up, rapid metabolism and excretion can prevent significant accumulation. concawe.eu For hydrocarbons, some organisms possess the enzymatic machinery to metabolize these compounds, which can reduce their bioaccumulation potential. nih.gov

Biomagnification, the increase in the concentration of a substance at successively higher levels in a food chain, is a concern for persistent and bioaccumulative substances. ecetoc.orgsavemyexams.com For a compound like this compound, its potential to biomagnify would depend on its resistance to metabolic breakdown by organisms at different trophic levels. epa.gov

Interactive Data Table: Bioaccumulation Research Summary

| Parameter | Description | Relevance to this compound |

| Bioaccumulation | Net accumulation of a chemical in an organism from all exposure routes. europa.euecetoc.org | As a lipophilic hydrocarbon, it has the potential to bioaccumulate in the fatty tissues of organisms. |

| Bioconcentration | Accumulation from waterborne exposure only. europa.euecetoc.org | A component of overall bioaccumulation for aquatic organisms. |

| Log K_ow | Octanol-water partition coefficient; an indicator of lipophilicity and bioaccumulation potential. concawe.eu | A high log K_ow value would suggest a higher potential for bioaccumulation. |

| Metabolism | The transformation of a chemical by an organism. concawe.eu | The ability of organisms to metabolize this compound will reduce its bioaccumulation. |

Advanced Research Perspectives and Future Directions for 3,7 Dimethylnonadecane

Innovations in Stereoselective Synthesis for Chiral Alkane Production

The precise three-dimensional structure of semiochemicals is often crucial for their biological activity. In the case of 3,7-dimethylnonadecane, a branched alkane with two chiral centers, the stereochemistry is critical for its function as a sex pheromone. Consequently, significant research has focused on developing innovative stereoselective synthetic routes to produce specific stereoisomers of this and other chiral alkanes.

Early and notable syntheses of this compound isomers utilized naturally occurring chiral molecules as starting materials. numberanalytics.comnih.gov A common strategy involves leveraging the existing stereocenters of these natural products to control the stereochemistry of the final alkane. For instance, (R)-(+)-pulegone, a readily available monoterpene, has served as a versatile chiral precursor. numberanalytics.comcdnsciencepub.com Synthetic schemes have been designed to strategically place the stereogenic center of pulegone (B1678340) at either the C3 or C7 position of the this compound backbone. numberanalytics.comcdnsciencepub.com This approach not only allows for the synthesis of specific isomers but also enables comparison of their chiroptical properties with calculated values, further confirming the stereochemical outcome of the reactions. numberanalytics.comnih.gov

The synthesis of chiral methyl-branched hydrocarbon pheromones is a significant area of research in organic chemistry. nih.gov Strategies are often categorized by the method used to construct the chiral methyl-bearing carbon centers and the techniques for linking key fragments. nih.gov These syntheses often involve multiple steps, including the creation of key intermediates through reactions like Baeyer-Villiger oxidation, followed by reduction and coupling steps to build the long carbon chain. cdnsciencepub.com

Table 1: Selected Chiral Precursors in the Synthesis of Branched Alkanes

| Chiral Precursor | Type | Use in Pheromone Synthesis | Reference |

|---|---|---|---|

| (R)-(+)-Pulegone | Monoterpene | Starting material for this compound isomers. | numberanalytics.comcdnsciencepub.com |

| Citronellol | Acyclic monoterpenoid | Used to synthesize stereoisomers of other dimethyl-branched pheromones. | nih.gov |

| D-Mannitol | Sugar alcohol | A starting point for creating chiral building blocks like glyceraldehyde acetonide. | researchgate.net |

Recent advancements in catalysis, such as cobalt-catalyzed hydrofunctionalization, are providing new, efficient methods for the regio- and stereoselective synthesis of complex organic molecules, including branched alkanes. kau.edu.sa These modern synthetic methodologies are crucial for producing the various stereoisomers of compounds like this compound needed for detailed biological and field studies. The ability to construct all possible stereoisomers is essential for definitively identifying the naturally active form and for understanding the structure-activity relationships that govern insect chemical communication. nih.govlibretexts.org

Integration of Advanced Analytical Platforms in Pheromone Research

The identification and study of insect pheromones like this compound rely heavily on the integration of sophisticated analytical techniques capable of detecting and characterizing minute quantities of these compounds from complex biological extracts. nih.govbiotrop.org

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone of pheromone identification. nih.govnih.govresearchgate.net This technique allows for the separation of individual components from a mixture and provides detailed mass spectra that aid in structural elucidation. In the initial identification of this compound as the sex pheromone of the alfalfa blotch leafminer, Agromyza frontella, researchers used GC-MS to analyze hexane (B92381) extracts from the insects. nih.govresearchgate.net The analysis revealed a branched saturated hydrocarbon present only in females, which was subsequently identified as this compound. nih.gov High-resolution capillary gas chromatography is particularly vital for separating the different isomers that are often present in natural pheromone blends. acs.org

Beyond simple identification, electrophysiological techniques are indispensable for determining which of the identified compounds are biologically active. Electroantennography (EAG) is a powerful bioassay that measures the electrical response of an insect's antenna to specific chemical stimuli. nih.govwikipedia.orguni-goettingen.de By coupling a gas chromatograph to an EAG detector (GC-EAD), researchers can simultaneously separate the components of an extract and record the antenna's response to each one as it elutes from the column. plos.org This allows for the rapid screening of compounds to pinpoint those that are detected by the insect's olfactory system. nih.govnih.gov While EAG confirms that a compound is detected, it does not reveal the behavioral response (e.g., attraction or repulsion). nih.gov Therefore, results from these analytical platforms must be validated with behavioral bioassays. nih.gov

Table 2: Key Analytical Techniques in Pheromone Research

| Technique | Application | Purpose | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Structural Identification | Separates compounds from a mixture and provides mass spectra for identification. | nih.govresearchgate.netnih.gov |

| High-Resolution Capillary GC | Isomer Separation | Achieves separation of closely related isomers (e.g., geometric, positional). | acs.org |

| Electroantennography (EAG) / GC-EAD | Bioactivity Screening | Measures the olfactory response of an insect antenna to specific volatile compounds. | nih.govwikipedia.orgplos.org |

| Argentation Chromatography | Compound Isolation | A chromatographic technique used to separate compounds based on the number and geometry of double bonds, and also to isolate saturated hydrocarbons. | nih.govresearchgate.net |

Innovations continue to enhance these platforms. For instance, novel induction heating systems coupled with EAG (IH-EAG) can improve the volatilization of low-volatility compounds, allowing for more sensitive and efficient screening. frontiersin.org The combination of these advanced analytical methods provides a comprehensive toolkit for researchers to isolate, identify, and functionally characterize complex semiochemicals like this compound. nih.gov

Emerging Areas in Chemical Ecology and Pest Management Science

Chemical ecology studies the chemically-mediated interactions between organisms, and pheromones are a central focus of this discipline. mdpi.comfrontiersin.orgfrontiersin.org this compound is a prime example of a compound with significant ecological relevance, acting as the primary female-produced sex pheromone of the alfalfa blotch leafminer, Agromyza frontella. nih.govbiotrop.org Research into its ecological role provides critical insights for developing targeted and environmentally benign pest management strategies. mdpi.comunl.edu

Studies have shown that virgin female A. frontella produce and release this compound to attract males for mating. nih.govbiotrop.org The quantity of the pheromone on a female changes with age and mating status; levels increase as virgin females age, but drop significantly after mating and remain low, which is thought to reduce further costly encounters with males. researchgate.net Bioassays have confirmed the compound's function, demonstrating that male leafminers exhibit courtship behavior towards otherwise unattractive objects, such as male cadavers, when they are treated with synthetic this compound. nih.govresearchgate.net A dose of approximately 18 nanograms was sufficient to make a male cadaver as attractive as a 3-day-old virgin female, which naturally contains around 54 ng of the pheromone. nih.gov

This detailed understanding of the pheromone's role is the foundation for its application in Integrated Pest Management (IPM) programs. nih.govmdpi.com The primary applications for sex pheromones in agriculture are:

Monitoring: Pheromone-baited traps are used to monitor pest populations. numberanalytics.comalfa-chemistry.com This allows growers to detect the presence of a pest, determine its population density, and time insecticide applications more effectively, often leading to reduced pesticide use. numberanalytics.comfrontiersin.org

Mass Trapping: Deploying a high density of traps can remove a significant number of male insects from the population, reducing the number of successful matings. mdpi.comfrontiersin.org

Mating Disruption: The atmosphere in a crop is permeated with a high concentration of the synthetic pheromone. frontiersin.org This makes it difficult or impossible for males to locate calling females, thereby disrupting mating and suppressing the next generation of the pest. frontiersin.org

The species-specificity of pheromones like this compound is a major advantage, as these methods have minimal impact on non-target organisms, including beneficial insects like predators and pollinators. mdpi.comalfa-chemistry.com Emerging research focuses on optimizing these strategies, such as by identifying minor pheromone components that may enhance the attractiveness of lures and developing novel "attract and infect" strategies where pheromones lure pests to a source of entomopathogenic fungi or viruses. mdpi.com

Frontiers in Computational Chemistry Applied to Branched Hydrocarbons

Computational chemistry provides powerful tools for investigating the properties of molecules like this compound at an atomic level, offering insights that are often difficult to obtain through experimental methods alone. nih.govacs.org For long-chain branched hydrocarbons, computational approaches are particularly valuable for understanding conformational preferences, thermodynamic stability, and potential interactions with biological receptors.

Table 3: Key Computational Chemistry Applications for Branched Hydrocarbons

| Computational Method/Application | Description | Relevance to this compound | Reference |

|---|---|---|---|

| Conformational Analysis | Study of the energetics of different spatial arrangements of atoms resulting from bond rotation. | Predicts the most stable three-dimensional shapes of the molecule, which is critical for receptor binding. | libretexts.orgmaricopa.edu |

| Calculation of Thermodynamic Properties | Computation of properties like enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and strain energy. | Helps to understand the stability of different isomers and provides data for modeling chemical processes. | acs.orgmdpi.com |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Provides insights into the dynamic behavior of the flexible alkane chain and its interactions in different environments. | uregina.ca |

Furthermore, computational models are used to predict the thermochemical properties of branched alkanes. acs.org Methods like G3, G4, and CBS-QB3 can calculate standard enthalpies and free energies of formation with high accuracy. nih.govacs.org This data is essential for understanding the stability of these molecules and for modeling their behavior in various systems, from biological receptors to combustion processes. nih.gov Ab initio studies on the reaction mechanisms of methylalkyl radicals, for example, have shown that branching significantly affects reaction pathways and activation energies, a finding with important implications for fuel science and atmospheric chemistry. nih.gov As computational power and theoretical models continue to advance, they will play an increasingly important role in predicting the structure-activity relationships of complex pheromones and guiding the design of new, more effective pest management agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.